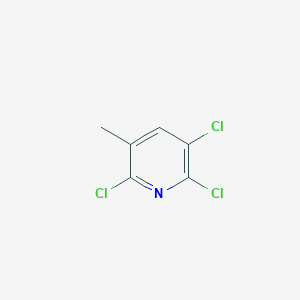

2,3,6-Trichloro-5-methylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

2,3,6-trichloro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOPDFFTUIMICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356066 | |

| Record name | 2,3,6-trichloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58584-95-5 | |

| Record name | 2,3,6-Trichloro-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58584-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-trichloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Guide to 2,3,6-Trichloro-5-(trichloromethyl)pyridine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2,3,6-trichloro-5-(trichloromethyl)pyridine, a pivotal intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. While the direct subject of this guide is the hexachloro-substituted pyridine derivative, it is important to address its relationship to the analogous 2,3,6-trichloro-5-methylpyridine. The latter can be considered a direct precursor, with the transformation of the methyl group to a trichloromethyl group being a critical step in the synthetic pathway. This guide will delve into the synthesis, characterization, and applications of 2,3,6-trichloro-5-(trichloromethyl)pyridine, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Elucidation

2,3,6-Trichloro-5-(trichloromethyl)pyridine, with the molecular formula C6HCl6N, is a crystalline solid.[1] Its structural integrity and purity are paramount for its successful use in subsequent synthetic steps.

Table 1: Physicochemical Properties of 2,3,6-Trichloro-5-(trichloromethyl)pyridine

| Property | Value | Source |

| Molecular Formula | C6HCl6N | [1] |

| Molecular Weight | 299.78 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Crystal System | Orthorhombic | [2] |

| Solubility | Soluble in 1,2-dichloroethane | [1] |

The structural confirmation of this compound is typically achieved through a combination of spectroscopic and crystallographic techniques. X-ray crystallography has been employed to determine its precise bond lengths and angles, revealing a planar pyridine ring.[1][2]

Synthesis and Mechanistic Considerations

The synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine is a multi-step process that demands careful control of reaction conditions to achieve high yield and purity.[2] A common and effective route involves the chlorination of 2-chloro-5-chloromethyl pyridine.[1][2]

Synthetic Pathway Overview

The transformation occurs in two key stages:

-

Side-chain chlorination: The initial step focuses on the exhaustive chlorination of the methyl group of a precursor like 2-chloro-5-methylpyridine to form a trichloromethyl group. This is typically a radical reaction initiated by UV light.

-

Ring chlorination: Subsequent chlorination of the pyridine ring at the 3 and 6 positions is achieved at higher temperatures with the aid of a Lewis acid catalyst, such as WCl6.[2]

Caption: Synthetic pathway for 2,3,6-trichloro-5-(trichloromethyl)pyridine.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine from 2-chloro-5-chloromethyl pyridine:

Step 1: Synthesis of 2-chloro-5-(trichloromethyl)pyridine

-

In a reaction vessel equipped with a reflux condenser, gas inlet, and UV lamp, charge 2-chloro-5-chloromethyl pyridine.

-

Heat the reaction mixture to reflux.

-

Introduce chlorine gas into the mixture while irradiating with UV light.

-

Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed (approximately 8 hours).[2]

-

Upon completion, cool the reaction mixture and remove any residual chlorine gas by purging with nitrogen.

Step 2: Synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine

-

To the crude 2-chloro-5-(trichloromethyl)pyridine from the previous step, add a catalytic amount of tungsten(VI) chloride (WCl6).[2]

-

Heat the mixture to 175°C while continuing to bubble chlorine gas through the solution.[2]

-

Maintain these conditions for approximately 6 hours, monitoring the reaction by GC.[2]

-

Once the reaction is complete, cool the mixture.

-

The crude product can be purified by recrystallization from a suitable solvent such as 1,2-dichloroethane to yield the final crystalline product.[1]

Analytical Quality Control

Ensuring the purity of 2,3,6-trichloro-5-(trichloromethyl)pyridine is critical for its use as a chemical intermediate. A multi-pronged analytical approach is necessary for comprehensive quality control.

Caption: Quality control workflow for 2,3,6-trichloro-5-(trichloromethyl)pyridine.

The purity is typically determined by Gas Chromatography (GC), with a purity of >97.0% being standard.[3] Structural confirmation is achieved through Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

Applications in Agrochemical and Pharmaceutical Synthesis

Polychlorinated pyridines are valuable building blocks in the synthesis of a variety of biologically active molecules.[1] 2,3,6-Trichloro-5-(trichloromethyl)pyridine serves as a key intermediate in the production of pesticides and herbicides.[2][4] For instance, it can be a precursor for compounds like 2,3,6-trichloro-5-(trifluoromethyl)pyridine, which is used in the synthesis of other active ingredients.[2] The presence of multiple chlorine atoms provides several reactive sites for further chemical modification, allowing for the construction of complex molecular architectures.

Safety and Handling

As with all halogenated organic compounds, 2,3,6-trichloro-5-(trichloromethyl)pyridine must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Handling: Avoid contact with skin and eyes.[6][7] Wash hands thoroughly after handling.[5][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Keep away from incompatible materials.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

In case of accidental exposure, it is crucial to seek immediate medical attention.

Conclusion

2,3,6-Trichloro-5-(trichloromethyl)pyridine is a compound of significant industrial importance, particularly in the agrochemical sector. Its synthesis from readily available precursors, though requiring careful control, is a well-established process. A thorough understanding of its physicochemical properties, synthetic pathways, and safety protocols is essential for its effective and safe utilization in research and development. This guide provides a foundational understanding for scientists and professionals working with this versatile chemical intermediate.

References

-

Zhu, X., et al. (2012). 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2723. [Link]

- US Patent US4612377A. (1986). Preparation of 2-chloro-5-methylpyridine.

-

Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10333. [Link]

Sources

- 1. 2,3,6-Trichloro-5-(trichloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. 2,3,6-Trichloropyridine | 6515-09-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. 6515-09-9|2,3,6-Trichloropyridine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Chlorinated Methylpyridines

Introduction: The Analytical Imperative for Chlorinated Methylpyridines

Chlorinated methylpyridines, a class of heterocyclic compounds that includes derivatives of picoline and lutidine, represent a cornerstone of modern chemical synthesis. They serve as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and specialty materials. The precise positioning of chloro and methyl substituents on the pyridine ring dictates the molecule's reactivity, biological activity, and physical properties. Consequently, unambiguous structural confirmation is not merely a procedural step but a critical requirement for ensuring the efficacy, safety, and novelty of the final product.

This guide provides an in-depth exploration of the three primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of these vital compounds. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, providing researchers and drug development professionals with a robust framework for confident characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) nuclei.[1] For chlorinated methylpyridines, NMR allows for the precise determination of substituent positions on the pyridine ring.[2][3]

Expertise in Action: Causality in Experimental Choices

The selection of an appropriate deuterated solvent is the first critical decision. Chloroform-d (CDCl₃) is often the solvent of choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple residual solvent peak. However, for more polar analytes or for studies involving hydrogen bonding, dimethyl sulfoxide-d₆ (DMSO-d₆) may be more appropriate. It is crucial to be aware that solvent choice can induce small variations in chemical shifts.

Sample concentration also requires careful consideration. For standard ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[4] For the less sensitive ¹³C NMR, or for more dilute samples, a higher concentration or an increased number of scans is necessary to achieve an adequate signal-to-noise ratio.[5]

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation: a. Weigh approximately 5-10 mg of the chlorinated methylpyridine sample directly into a clean, dry vial. b. Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃). c. Agitate the vial to ensure complete dissolution. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.[6] d. Cap the NMR tube securely. Ensure the tube is clean and free from scratches or cracks to avoid issues with shimming and spectral quality.[7]

-

Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. "Shim" the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks. d. Acquire the ¹H NMR spectrum, typically using a single pulse experiment. e. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

Workflow for NMR-Based Structure Elucidation

Caption: NMR workflow from sample preparation to final structure confirmation.

Data Interpretation and Tabulation

The electronegativity of the chlorine atom and the electron-donating nature of the methyl group exert predictable effects on the chemical shifts of the ring protons and carbons. Chlorine atoms are deshielding, causing nearby nuclei to resonate at a higher chemical shift (downfield). Conversely, the methyl group is shielding, causing shifts to lower values (upfield).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |

| 2-Chloro-3-methylpyridine | 2 | - | ~151.2 |

| 3 | - | ~133.5 | |

| 3-CH₃ | ~2.40 (s) | ~18.5 | |

| 4 | ~7.55 (d) | ~138.0 | |

| 5 | ~7.15 (t) | ~121.8 | |

| 6 | ~8.25 (d) | ~148.5 | |

| 2-Chloro-5-methylpyridine [8][9] | 2 | - | ~149.0 |

| 3 | ~7.45 (d) | ~122.5 | |

| 4 | ~7.35 (dd) | ~139.0 | |

| 5 | - | ~131.0 | |

| 5-CH₃ | ~2.30 (s) | ~17.5 | |

| 6 | ~8.20 (s) | ~147.0 | |

| 2,6-Dichloro-3-methylpyridine [10] | 2 | - | ~150.5 |

| 3 | - | ~134.0 | |

| 3-CH₃ | ~2.45 (s) | ~18.0 | |

| 4 | ~7.60 (d) | ~140.0 | |

| 5 | ~7.10 (d) | ~122.0 | |

| 6 | - | ~150.5 |

Note: These are approximate values synthesized from literature and spectral prediction. Actual values may vary slightly. The chemical shift for aromatic protons typically falls in the 6.5-8.5 ppm range.[11] The carbon attached to a chlorine atom (ipso-carbon) shows a significant downfield shift.[12]

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations (stretching, bending, etc.).[13][14] It is an excellent technique for identifying the functional groups present in a molecule.[15] For chlorinated methylpyridines, IR is particularly useful for confirming the presence of the pyridine ring, C-H bonds, and the C-Cl bond.

Expertise in Action: Sample Preparation and Spectral Features

The choice of sampling technique depends on the physical state of the compound. For liquids, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). For solids, the most common method is to create a KBr pellet, where a small amount of the sample is finely ground with potassium bromide and pressed into a transparent disk. This minimizes scattering and produces a high-quality spectrum.

The "fingerprint region" (below 1500 cm⁻¹) of the IR spectrum is often complex but is unique to each molecule.[16] While specific assignments in this region can be difficult, it is invaluable for confirming the identity of a substance by comparison with a known reference spectrum.

Experimental Protocol: KBr Pellet Preparation for Solid Samples

-

Grinding: Place ~1-2 mg of the solid chlorinated methylpyridine and ~100-200 mg of dry, spectroscopic-grade KBr powder into an agate mortar.

-

Mixing: Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A good pellet will show minimal scattering and high transmittance at baseline.

Correlation of Vibrational Modes and Structural Features

Caption: Key IR vibrational modes for chlorinated methylpyridines.

Data Interpretation and Tabulation

The substitution pattern on the pyridine ring influences the exact frequencies of these vibrations.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Confirms the presence of hydrogens on the aromatic ring.[16] |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong | Arises from the methyl (-CH₃) group. |

| C=C and C=N Ring Stretching | 1610 - 1570, 1580 - 1430 | Medium to Strong | A series of sharp bands confirms the pyridine ring structure.[17] |

| C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern of these bands is highly diagnostic of the substitution pattern on the ring. |

| C-Cl Stretch | 850 - 550 | Strong | A strong absorption in this region is a key indicator of a chloro-substituent.[18] |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and valuable structural information based on its fragmentation pattern.[19] For chlorinated compounds, MS is exceptionally powerful due to the characteristic isotopic signature of chlorine.

Expertise in Action: Ionization and Isotope Patterns

Electron Ionization (EI) is the most common method for analyzing relatively small, volatile molecules like chlorinated methylpyridines.[19] In EI, high-energy electrons bombard the sample, knocking off an electron to form a radical cation known as the molecular ion (M⁺•).[20] The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The key to identifying chlorinated compounds with MS lies in the natural abundance of chlorine's two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.

-

A molecule with one chlorine atom will show a molecular ion peak (M) and an "M+2" peak with an intensity about one-third that of the M peak.

-

A molecule with two chlorine atoms will exhibit M, M+2, and M+4 peaks with a characteristic intensity ratio of approximately 9:6:1.[21]

This isotopic pattern provides an unambiguous confirmation of the number of chlorine atoms in the molecule or in any fragment containing chlorine.

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment.

-

Ionization: The gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Analysis of Isotopic Patterns and Fragmentation

Caption: Common EI fragmentation pathways for a monochlorinated methylpyridine.

Data Interpretation and Tabulation

Aromatic rings are relatively stable, often resulting in an intense molecular ion peak.[22] Common fragmentation pathways for chlorinated methylpyridines include the loss of a chlorine radical (•Cl), a methyl radical (•CH₃), or the neutral molecule hydrogen chloride (HCl).[23][24]

Table 3: Key Mass Spectrometry Data for Chlorinated Methylpyridines

| Compound | Molecular Formula | MW (³⁵Cl) | Key m/z Values (Relative Intensity) | Interpretation |

| 2-Chloro-3-methylpyridine | C₆H₆ClN | 127.0 | 127/129 (3:1) | [M]⁺•, [M+2]⁺• (Molecular Ion) |

| 92 (100%) | [M - Cl]⁺ (Base Peak) | |||

| 91 | [M - HCl]⁺• (Tropylium ion precursor) | |||

| 2,6-Dichloro-3-methylpyridine | C₆H₅Cl₂N | 160.9 | 161/163/165 (9:6:1) | [M]⁺•, [M+2]⁺•, [M+4]⁺• (Molecular Ion) |

| 126/128 (3:1) | [M - Cl]⁺ | |||

| 91 | [M - 2Cl]⁺ |

Conclusion: An Integrated Approach to Structural Verification

While each spectroscopic technique provides invaluable pieces of the structural puzzle, their true power is realized when used in concert. For any given chlorinated methylpyridine, the integrated analytical workflow is as follows:

-

Mass Spectrometry first confirms the molecular weight and, crucially, the number of chlorine atoms via the isotopic pattern.

-

Infrared Spectroscopy verifies the presence of the core functional groups: the pyridine ring, alkyl C-H, and the C-Cl bond.

-

NMR Spectroscopy provides the definitive structural map, allowing for the unambiguous assignment of the substitution pattern on the pyridine ring by analyzing the chemical shifts and coupling patterns of each proton and carbon.

By synergistically applying these three pillars of analytical chemistry, researchers and developers can achieve absolute confidence in the structure and purity of their chlorinated methylpyridine compounds, ensuring the integrity and success of their scientific endeavors.

References

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

An, R., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 278-287. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

American Chemical Society. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 2-Methylpyridine 13C NMR Spectrum. Retrieved from [Link]

-

ACS Publications. (2026). Infrared Absorption Spectroscopy: A Multifaceted Characterization Tool for Nanomaterials. Retrieved from [Link]

-

Sapient. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2,6-Dichloro-3-methylpyridine, 98%, Thermo Scientific Chemicals. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). IR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). C6H5Cl mass spectrum of chlorobenzene. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Is The Principle Of FTIR Spectroscopy?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

JASCO. (2022). Principle of FTIR spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,6-Dichloro-3-nitropyridine. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Retrieved from [Link]

-

Pretsch, E., et al. (n.d.). Structure Elucidation by NMR in Organic Chemistry. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). H-1, C-13 and N-15 NMR coordination shifts in gold(III), cobalt(III), rhodium(III) chloride complexes. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]

Sources

- 1. jchps.com [jchps.com]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. semanticscholar.org [semanticscholar.org]

- 4. organomation.com [organomation.com]

- 5. nmr-bio.com [nmr-bio.com]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Chloro-5-methylpyridine 97 18368-64-4 [sigmaaldrich.com]

- 10. 2,6-Dichloro-3-methylpyridine, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. jasco-global.com [jasco-global.com]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. researchgate.net [researchgate.net]

- 18. Infrared Spectrometry [www2.chemistry.msu.edu]

- 19. rroij.com [rroij.com]

- 20. Mass Spectrometry [www2.chemistry.msu.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. m.youtube.com [m.youtube.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: The Versatile Chemistry of Polychlorinated Pyridines

An In-depth Technical Guide to the Chemical Reactivity of Polychlorinated Pyridines

Polychlorinated pyridines, particularly pentachloropyridine and its tetrachloro-derivatives, are highly functionalized heterocyclic compounds that serve as pivotal building blocks in modern organic synthesis. Characterized by a pyridine ring scaffold substituted with multiple chlorine atoms, these molecules possess a unique electronic profile that dictates their reactivity. The presence of the electronegative nitrogen atom and multiple electron-withdrawing chlorine substituents renders the pyridine ring electron-deficient, making it susceptible to a range of chemical transformations not readily achievable with simpler pyridine analogues.[1][2]

This guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of the core reactivity patterns of polychlorinated pyridines. We will move beyond simple reaction schemes to explore the underlying principles and mechanistic details that govern their behavior. By understanding the causality behind experimental choices, researchers can better harness the synthetic potential of this important class of molecules. The primary areas of focus will be Nucleophilic Aromatic Substitution (SNAr), selective Reductive Dechlorination, and modern Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway

The most fundamental and widely exploited reaction of polychlorinated pyridines is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring system makes it an excellent electrophile for reaction with a wide variety of nucleophiles.[1][3]

Mechanistic Rationale and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex.[4][5] The aromaticity of the ring is temporarily broken in this step. In the subsequent, typically rapid step, a chloride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.

The regioselectivity of the nucleophilic attack is a critical consideration and is dictated by the ability of the pyridine ring to stabilize the intermediate negative charge. Attack at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen is strongly favored because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom through resonance.[4][6][7] This provides significant stabilization that is not possible with attack at the C-3 (meta) position.

On a substrate like pentachloropyridine (PCP) , this principle governs the site of substitution. The outcome is often a delicate interplay between the electronic preference for the C-4 position and steric hindrance.[3][8]

-

Small Nucleophiles (e.g., methoxide, ammonia) preferentially attack the electronically favored, albeit more sterically hindered, C-4 position.

-

Bulky Nucleophiles (e.g., secondary amines, bulky alkoxides) are more likely to attack the less sterically encumbered C-2 or C-6 positions.[3][8]

-

Soft Nucleophiles like thiophenoxide have been shown to attack the C-4 position exclusively under controlled conditions.[8]

Data on Regioselectivity of Nucleophilic Attack on Pentachloropyridine

| Nucleophile (Nu⁻) | Reagent Example | Predominant Position of Attack | Yield (%) | Reference |

| Methoxide | Sodium Methoxide | 4- (para) | High | [8] |

| Ethoxide | Sodium Ethoxide | Mixture of 2- and 4- | - | [8] |

| n-Butoxide | Sodium n-Butoxide | 2- (ortho) | - | [8] |

| Ammonia | NH₃ | 4- (para) | ~70% | [3] |

| Piperidine | Piperidine | 2- (ortho) | ~99% | [3] |

| Thiophenoxide | Sodium Thiophenoxide | 4- (para) exclusively | High | [8] |

Self-Validating Experimental Protocol: Synthesis of 4-Methoxy-2,3,5,6-tetrachloropyridine

This protocol describes the selective substitution at the C-4 position using a small nucleophile. The success of the reaction, validated by characterization (NMR, GC-MS) confirming the 4-substituted product, validates the mechanistic principles of electronic control.

-

Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), prepare a solution of sodium methoxide by carefully adding sodium metal (0.23 g, 10 mmol) in small portions to anhydrous methanol (30 mL). Stir until all sodium has dissolved.

-

Reaction Setup: To the freshly prepared sodium methoxide solution, add pentachloropyridine (2.51 g, 10 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

-

Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A white precipitate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral. Dry the crude product in a vacuum oven. Recrystallization from ethanol or hexane can be performed for further purification.

-

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure as 4-methoxy-2,3,5,6-tetrachloropyridine and to assess purity.

Reductive Dechlorination: Selective C-Cl Bond Cleavage

Reductive dechlorination is a powerful strategy for selectively removing chlorine atoms from polychlorinated pyridines, providing access to less chlorinated, yet still highly functionalized, intermediates. This transformation is particularly valuable for the synthesis of 2,3,5,6-tetrachloropyridine from pentachloropyridine.

Mechanism and Causality

This reaction involves the cleavage of a carbon-chlorine bond by a reducing agent.[9] While various methods exist, including biological dechlorination by anaerobic microorganisms, the most common laboratory-scale method utilizes a metal reductant, typically zinc dust, in the presence of a proton source.[9][10][11]

The reaction on pentachloropyridine is regioselective for the C-4 position. This selectivity is attributed to the higher electron density at the C-4 position in the LUMO (Lowest Unoccupied Molecular Orbital) of the pentachloropyridine molecule, making it the most susceptible site for electron transfer from the metal reductant.

Self-Validating Experimental Protocol: Synthesis of 2,3,5,6-Tetrachloropyridine

This procedure provides a reliable method for the selective dechlorination of pentachloropyridine. The successful formation of the desired tetrachloro-isomer as the major product validates the regiochemical principles of the reduction.

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, create a suspension of pentachloropyridine (25.1 g, 0.1 mol) and zinc dust (7.2 g, 0.11 g-atom) in a solvent mixture, such as aqueous ethanol or another suitable solvent system.[12]

-

Catalyst Addition: Add an ammonium salt, such as ammonium chloride (5.9 g, 0.11 mol), to the suspension.

-

Reaction Execution: Heat the mixture to reflux (typically 80-90°C) with vigorous stirring. The reaction is exothermic and may require initial cooling to maintain control. Maintain reflux for 2-3 hours.

-

Workup: Cool the reaction mixture and filter to remove excess zinc and zinc salts. Wash the filter cake with the solvent used in the reaction.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The remaining residue can be taken up in a water-immiscible solvent (e.g., dichloromethane) and washed with water.

-

Purification and Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2,3,5,6-tetrachloropyridine. Purity can be assessed by GC, and the product can be further purified by recrystallization or distillation. The structure should be confirmed by spectroscopic methods.

Palladium-Catalyzed Cross-Coupling: Forging New C-C and C-N Bonds

The C-Cl bonds of polychlorinated pyridines are amenable to activation by transition metal catalysts, enabling a host of powerful cross-coupling reactions. These methods, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, have revolutionized the synthesis of complex molecules by allowing for the precise formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[13]

Mechanistic Overview: The Suzuki-Miyaura Coupling Example

The Suzuki-Miyaura coupling is a widely used reaction to form C-C bonds between an organohalide and an organoboron compound, catalyzed by a Palladium(0) complex.[14] The catalytic cycle generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the polychlorinated pyridine, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

The reactivity of the different C-Cl bonds can be tuned. The C-4 chlorine is generally the most reactive in oxidative addition, followed by the C-2/C-6 positions, allowing for sequential and site-selective couplings.

Data on Cross-Coupling of Chloropyridines

| Reaction Type | Coupling Partner | Catalyst/Ligand Example | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl-pyridines | [14] |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Alkynyl-pyridines | |

| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃, XPhos/Buchwald ligands | Amino-pyridines | |

| Heck | Alkenes | Pd(OAc)₂, P(o-tol)₃ | Alkenyl-pyridines | |

| C-H Arylation | Fluoroarenes | Pd(OAc)₂ / SPhos | Di-aryl pyridines | [15] |

Self-Validating Experimental Protocol: Suzuki Coupling of 2,3,5,6-Tetrachloropyridine

This protocol demonstrates the construction of a new C-C bond at the 4-position, which is typically the most reactive site. Successful formation of the 4-aryl product validates the feasibility of using polychlorinated pyridines in modern cross-coupling chemistry.

-

Reaction Setup: To a Schlenk flask, add 2,3,5,6-tetrachloropyridine (216 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (414 mg, 3.0 mmol).

-

Inerting: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of toluene (8 mL) and water (2 mL). Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

-

Reaction Execution: Heat the reaction mixture to 90-100°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

-

Purification and Validation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel. The structure of the resulting 4-aryl-2,3,5,6-tetrachloropyridine should be confirmed by NMR and mass spectrometry.

Conclusion

The chemical reactivity of polychlorinated pyridines is rich and multifaceted, governed by the powerful electronic effects of the ring nitrogen and chlorine substituents. By mastering the principles of nucleophilic aromatic substitution, selective reductive dechlorination, and palladium-catalyzed cross-coupling, researchers can unlock the vast synthetic potential of these versatile intermediates. The ability to precisely control regioselectivity based on an understanding of steric and electronic factors allows for the rational design and synthesis of complex molecular architectures for applications ranging from agrochemicals to advanced pharmaceuticals.

References

- CN104276998A - Method for two-step synthesis of tetrachloropyridine by taking pyridine as raw material. Google Patents.

-

Quensen, J. F., Tiedje, J. M., & Boyd, S. A. (1988). Reductive dechlorination of polychlorinated biphenyls by anaerobic microorganisms from sediments. Science, 242(4879), 752-754. Available from: [Link]

-

Le-Dey, R., et al. (2018). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Chemistry – A European Journal, 24(59), 15793-15797. Available from: [Link]

-

(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. Available from: [Link]

-

El-Sayed, M. E. A. (2021). Utility of pentachloropyridine in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 152(8), 947-961. Available from: [Link]

-

Nucleophilic substitution of pyridine. (2017). YouTube. Available from: [Link]

-

Reductive dechlorination. Wikipedia. Available from: [Link]

-

Pyridine. Wikipedia. Available from: [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Available from: [Link]

- US4703123A - Process for producing 2,3,5,6-tetrachloropyridine. Google Patents.

-

Pohl, R., & Hocek, M. (2007). Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Current protocols in nucleic acid chemistry, Chapter 1, Unit 1.7. Available from: [Link]

-

Natarajan, M. R., Wu, W. M., Nye, J., & Jain, M. K. (1996). Dechlorination of polychlorinated biphenyl congeners by an anaerobic microbial consortium. Applied and environmental microbiology, 62(12), 4697-4701. Available from: [Link]

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Available from: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

-

Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine. European Patent Office. Available from: [Link]

-

Kim, J., & Rhee, S. K. (2002). Reductive dechlorination of polychlorinated biphenyls as affected by natural halogenated aromatic compounds. Journal of bioscience and bioengineering, 94(1), 66-70. Available from: [Link]

-

We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+. Available from: [Link]

-

The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. ResearchGate. Available from: [Link]

-

WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL - 2,3,5,6-Tetrachloropyridine. Toxicology Excellence for Risk Assessment. Available from: [Link]

-

Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. Available from: [Link]

-

Enhanced Reductive Dechlorination of Large-Scale Plumes. (2020). YouTube. Available from: [Link]

-

The Chemistry of Pentachloropyridine. ProQuest. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available from: [Link]

-

Al-dujaili, A. H., & Mastour, M. A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(10), 1215. Available from: [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). MDPI. Available from: [Link]

-

Organic & Biomolecular Chemistry Blog. Royal Society of Chemistry. Available from: [Link]

-

Chemical Properties of Pyridine, pentachloro- (CAS 2176-62-7). Cheméo. Available from: [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. The Chemistry of Pentachloropyrdine - ProQuest [proquest.com]

- 9. Reductive dechlorination - Wikipedia [en.wikipedia.org]

- 10. Reductive dechlorination of polychlorinated biphenyls by anaerobic microorganisms from sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Solubility of 2,3,6-Trichloropyridine in Organic Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,3,6-trichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to a lack of publicly available quantitative solubility data for this specific compound, this document establishes a robust framework for its determination. It outlines authoritative, field-proven methodologies for experimental solubility measurement, discusses the underlying physicochemical principles, and presents analogous solubility data for the structurally related compound, 2,3-dichloropyridine, to provide a predictive baseline for researchers. This guide is intended for scientists and professionals in drug development and chemical synthesis to facilitate solvent selection, process optimization, and formulation design.

Introduction: The Critical Role of Solubility

2,3,6-Trichloropyridine (TCP) is a chlorinated derivative of pyridine that serves as a vital building block in the synthesis of numerous high-value molecules, including herbicides and fungicides.[1] Its chemical structure, a pyridine ring substituted with three chlorine atoms, dictates its reactivity and physical properties. In any chemical process, from synthesis to purification and final formulation, understanding the solubility of a compound like TCP is a primary concern.

Solvent selection directly impacts reaction kinetics, yield, and purity. An optimal solvent system ensures that reactants are in the appropriate phase for reaction, while also allowing for efficient separation from byproducts and impurities, often through crystallization. In pharmaceutical development, solubility is a critical determinant of a drug's bioavailability. Therefore, access to reliable solubility data is not merely a convenience but a fundamental necessity for efficient and successful research and development.

This guide will provide the theoretical and practical foundation for researchers to confidently approach solubility studies of 2,3,6-trichloropyridine.

Physicochemical Properties of 2,3,6-Trichloropyridine

A foundational understanding of the physicochemical properties of 2,3,6-trichloropyridine is essential for interpreting its solubility behavior. The molecule's polarity, size, and potential for intermolecular interactions are key determinants of how it will behave in various solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₃N | [2] |

| Molecular Weight | 182.43 g/mol | [2] |

| Appearance | Light yellow to brown powder or crystal | [2][3] |

| Melting Point | 64 - 68 °C | [2][3] |

| Boiling Point | ~234 °C | [2][3] |

| General Solubility | Soluble in ethanol, acetone, and methanol; limited solubility in water. | [1] |

The presence of the electronegative nitrogen atom and three chlorine atoms makes 2,3,6-trichloropyridine a polar molecule. However, it lacks hydrogen bond donors, limiting its ability to form strong hydrogen bonds with protic solvents. Its solubility will therefore be governed by a balance of dipole-dipole interactions and London dispersion forces, in line with the "like dissolves like" principle.

Theoretical Framework: Predicting Solubility

While experimental measurement is the gold standard, theoretical models can provide valuable predictive insights. One of the most powerful tools for this is the Hansen Solubility Parameters (HSP) framework. HSP deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The central concept is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute (in this case, 2,3,6-trichloropyridine) and a solvent can be calculated. A smaller Ra value indicates a higher likelihood of significant solubility. While the specific HSP values for 2,3,6-trichloropyridine are not published, values for analogous compounds like 2,3-dichloropyridine can be used to estimate its likely compatibility with various solvents.[3]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true (thermodynamic) solubility of a compound is the isothermal equilibrium shake-flask method .[4][5][6] This method ensures that the solution has reached a state of saturation at a specific temperature, providing a definitive solubility value.

Core Experimental Workflow

The workflow involves preparing a supersaturated solution, allowing it to reach equilibrium, separating the solid and liquid phases, and quantifying the concentration of the solute in the saturated liquid phase.

Caption: Isothermal Equilibrium Solubility Workflow.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials:

-

2,3,6-Trichloropyridine (solid, >99% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with PTFE-lined caps

-

Temperature-controlled orbital shaker or stir plate

-

Calibrated thermometer

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with UV detector or a drying oven for gravimetric analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,3,6-trichloropyridine to a series of vials.

-

Scientist's Rationale: The visible presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium saturation has been achieved.[6]

-

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours).

-

Trustworthiness Check: To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements yield the same solubility value.[5]

-

-

-

Sample Separation:

-

Once agitation is complete, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE for most organic solvents).

-

Scientist's Rationale: Filtration is critical to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility.

-

-

-

Sample Dilution and Quantification:

-

Immediately transfer a precisely known volume or weight of the filtrate into a pre-weighed volumetric flask.

-

Dilute with the same solvent to a concentration within the calibrated range of the analytical method. This step is crucial to prevent the solute from precipitating out of the saturated solution upon cooling.

-

Quantify the concentration using one of the following validated methods.

-

Analytical Quantification Methods

A) High-Performance Liquid Chromatography (HPLC-UV)

-

Principle: A highly sensitive and specific method that separates the compound of interest from any potential impurities before quantification.

-

Protocol:

-

Method Development: Develop an isocratic HPLC method using a suitable column (e.g., C18) and a mobile phase in which 2,3,6-trichloropyridine is soluble.[7] The mobile phase should be compatible with the sample solvent.

-

Calibration Curve: Prepare a series of standard solutions of 2,3,6-trichloropyridine of known concentrations and inject them into the HPLC. Create a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

-

Calculation: Use the peak area of the sample and the equation from the calibration curve to determine the exact concentration in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

-

B) Gravimetric Analysis

-

Principle: A simple and absolute method suitable for non-volatile solutes and solvents. It involves evaporating the solvent and weighing the remaining solid solute.[2][8]

-

Protocol:

-

Sample Collection: Pipette a precise volume (e.g., 2 mL) of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent but well below the melting point of 2,3,6-trichloropyridine. A vacuum oven is preferred to allow for lower temperatures.

-

Drying to Constant Weight: Continue drying the dish until a constant weight is achieved (i.e., the weight does not change between subsequent measurements after cooling in a desiccator).

-

Calculation: The final weight of the solute is the final dish weight minus the initial dish weight. The solubility can then be expressed as mass of solute per volume of solvent (e.g., g/100 mL).

-

Caption: Comparison of Analytical Quantification Methods.

Analogous Solubility Data: 2,3-Dichloropyridine

As previously stated, specific quantitative solubility data for 2,3,6-trichloropyridine is sparse in the public literature. However, data from the structurally similar compound 2,3-dichloropyridine can serve as a valuable proxy for estimating its behavior.[3] 2,3,6-Trichloropyridine contains an additional electron-withdrawing chlorine atom, which would be expected to slightly increase its polarity and molecular volume, potentially favoring solvents with higher polarity and larger molecular size compared to its dichloro-analogue.

The following table, adapted from literature on 2,3-dichloropyridine, is provided as a reference and a template for researchers to populate with their own experimental data for 2,3,6-trichloropyridine.[3]

| Organic Solvent | Solvent Class | Expected Solubility Trend for 2,3,6-TCP | Rationale for Expectation |

| Methanol | Polar Protic | High | Polar nature aligns well; confirmed qualitatively.[1] |

| Ethanol | Polar Protic | High | Polar nature aligns well; confirmed qualitatively.[1] |

| Acetone | Polar Aprotic | High | Strong dipole moment can interact with C-Cl bonds. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Intermediate polarity, good general solvent. |

| Toluene | Nonpolar Aromatic | Moderate | Aromatic ring can interact via π-stacking. |

| n-Heptane | Nonpolar Aliphatic | Low | Mismatch in polarity ("like dissolves like"). |

| Dichloromethane | Polar Aprotic | High | Chlorinated nature provides favorable interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Good general-purpose polar aprotic solvent. |

Conclusion and Future Work

This guide establishes a comprehensive framework for understanding and experimentally determining the solubility of 2,3,6-trichloropyridine in organic solvents. While direct quantitative data remains unpublished, the provided methodologies, based on the authoritative shake-flask method coupled with robust analytical techniques like HPLC and gravimetry, empower researchers to generate this critical data with high confidence. The discussion of physicochemical properties and analogous data for 2,3-dichloropyridine offers a solid predictive foundation for solvent screening.

The generation and publication of a comprehensive dataset for 2,3,6-trichloropyridine across a range of temperatures and solvents would be of significant value to the chemical and pharmaceutical research communities, enabling more efficient process development and optimization.

References

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

-

OUCI. 2,3-Dichloropyridine solubility in 14 pure solvents: Determination, correlation, Hansen solubility parameter, solvent effect and thermodynamic analysis. Available at: [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available at: [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available at: [Link]

-

Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Available at: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Available at: [Link]

-

Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available at: [Link]

-

NIH. oecd guideline for the testing of chemicals. Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

EUROLAB. OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmajournal.net [pharmajournal.net]

- 3. 2,3-Dichloropyridine solubility in 14 pure solvents: Determination, correlation, Hansen solubility parameter, solvent e… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. asianjpr.com [asianjpr.com]

- 8. uomus.edu.iq [uomus.edu.iq]

An In-Depth Technical Guide to the Health and Safety of 2,3,6-Trichloropyridine

This guide provides comprehensive health and safety information for 2,3,6-trichloropyridine (CAS RN: 6515-09-9), tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The following sections are structured to deliver not just procedural steps but also the underlying scientific rationale to ensure the highest standards of laboratory safety and experimental integrity.

Chemical Identity and Physicochemical Properties

2,3,6-Trichloropyridine is a chlorinated derivative of pyridine, presenting as a solid at room temperature.[1] Its utility as an intermediate in the synthesis of agrochemicals and pharmaceuticals necessitates a thorough understanding of its physical and chemical characteristics, which are fundamental to its safe handling and storage.[1][2] For instance, its boiling point and vapor pressure are critical parameters for assessing inhalation risk during heating operations.

Table 1: Physicochemical Data for 2,3,6-Trichloropyridine

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₃N | [3] |

| Molecular Weight | 182.43 g/mol | [3] |

| Appearance | Light yellow to brown powder or crystal | |

| Physical State (at 20°C) | Solid | |

| Melting Point | 64.0 to 68.0 °C | |

| Boiling Point | 224.7 °C at 760 mmHg | [4] |

| Vapor Pressure | 0.134 mmHg at 25°C | [4] |

| Solubility | Soluble in organic solvents like methanol and acetone; limited solubility in water. | [1] |

| Density | 1.539 g/cm³ | [4] |

Hazard Identification and GHS Classification

Under the Globally Harmonized System (GHS), 2,3,6-trichloropyridine is classified as a hazardous substance. The primary hazards are related to its irritant properties upon contact with skin and eyes.[4][5][6] Understanding these classifications is the first step in implementing appropriate safety controls.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

The logical flow from hazard identification to mitigation involves recognizing the potential risks and implementing a hierarchy of controls, starting with engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).

Caption: Hazard identification and mitigation workflow.

Toxicological Profile and Routes of Exposure

-

Inhalation: May cause irritation to the respiratory system.[6] Handling of the powder should be done in a manner that avoids dust generation.[6]

-

Skin Contact: Causes skin irritation, which can manifest as redness, itching, and inflammation.[6]

-

Eye Contact: Causes serious eye irritation and potential damage.[6]

-

Ingestion: While less common in a laboratory setting, ingestion may cause gastrointestinal irritation.[8]

Caption: Primary routes of exposure and target organs.

Standard Operating Procedure: Safe Handling and Storage

Adherence to a strict protocol is non-negotiable. The causality behind these steps is to minimize the generation of airborne dust and prevent any direct contact with the substance.

4.1. Protocol for Handling 2,3,6-Trichloropyridine

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

-

Don PPE: Put on all required PPE as detailed in Section 5. This is the last line of defense against exposure.

-

Weighing and Transfer:

-

Conduct all manipulations of the solid compound within the fume hood.

-

Use a spatula to carefully transfer the powder. Avoid scooping actions that could generate dust.

-

If weighing, use an analytical balance inside the hood or in a contained, ventilated enclosure.

-

When transferring to a reaction vessel, do so slowly and close the container immediately after.

-

-

Post-Handling:

-

Thoroughly decontaminate the spatula and any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.

-

Wipe down the work area within the fume hood.

-

Wash hands thoroughly with soap and water after removing gloves.[6]

-

4.2. Protocol for Storage

-

Container: Store in a tightly closed container to prevent moisture ingress and sublimation.[5][6]

-

Location: Keep in a cool, dry, and well-ventilated area.[5][6] A designated cabinet for irritants or toxic chemicals is recommended. Storage temperatures below 15°C in a dark place are advised.

-

Incompatibilities: Store away from strong oxidizing agents.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the hazards identified. For 2,3,6-trichloropyridine, the focus is on preventing skin, eye, and respiratory contact.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).[4][5] A face shield may be necessary if there is a significant risk of splashing or dust generation.

-

Skin Protection:

-

Respiratory Protection: If engineering controls (i.e., fume hood) are not sufficient or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[4][5]

Caption: PPE selection flowchart for handling 2,3,6-trichloropyridine.

Emergency Response and First Aid Protocols

Immediate and correct action during an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment.

6.1. Accidental Release or Spill

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Prevent further spread of the spill. Avoid generating dust.

-

Absorb and Collect: Use an inert material to sweep or vacuum up the spilled solid. Place it into a suitable, labeled container for disposal.[6]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the appropriate safety personnel.

6.2. First Aid Measures

-

Inhalation: Move the individual to fresh air immediately.[5][6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[5][6] Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing.[5][6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][6] If skin irritation occurs, seek medical attention.[6][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[5][6] Rinse the mouth with water.[5][6] Never give anything by mouth to an unconscious person.[5][6] Call a physician or poison control center immediately.[5]

Disposal Considerations

Proper disposal is a critical final step in the chemical lifecycle to prevent environmental contamination.

-

Chemical Waste: Dispose of 2,3,6-trichloropyridine and any contaminated materials at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4][5] Do not discharge into sewer systems.[4][5]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4][5] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[4][5]

References

-

2,3,6-Trichloropyridine | C5H2Cl3N | CID 23016 - PubChem - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. CAS 6515-09-9: 2,3,6-Trichloropyridine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,3,6-Trichloropyridine | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Chlorinated Pyridines

Introduction: The Analytical Imperative for Chlorinated Pyridines

Chlorinated pyridines represent a class of nitrogen-containing heterocyclic compounds with significant industrial and agricultural relevance. They serve as pivotal intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals such as herbicides and insecticides, and biocides.[1] However, their potential toxicity and persistence in the environment necessitate robust and reliable analytical methods for their detection and quantification. This guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the determination of chlorinated pyridines, tailored for researchers, scientists, and professionals in drug development and environmental monitoring.

The choice of an analytical technique is fundamentally dictated by the physicochemical properties of the target analyte, the sample matrix, and the required sensitivity and selectivity. For chlorinated pyridines, the primary analytical challenges lie in their volatility, polarity, and potential for co-elution with matrix interferences. This document will delve into the two principal chromatographic techniques employed for their analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering detailed protocols and a comparative analysis to guide the selection of the most appropriate method for a given application.

Navigating the Analytical Landscape: GC-MS vs. HPLC

The decision to employ GC-MS or HPLC for the analysis of chlorinated pyridines is a critical one, with each technique offering distinct advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable compounds like many chlorinated pyridines. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The subsequent detection by mass spectrometry provides high sensitivity and structural information, enabling confident identification and quantification.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Polarities

HPLC is a powerful technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. The separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. Coupled with a variety of detectors, most commonly UV-Vis, HPLC offers a versatile and robust platform for the routine analysis of chlorinated pyridines, particularly in pharmaceutical quality control.

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation of volatile compounds in the gas phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |

| Applicability | Ideal for volatile and thermally stable compounds. | Well-suited for non-volatile and thermally labile compounds. |

| Sample Volatility | Required; sample must be vaporized without decomposition. | Not required. |

| Thermal Stress | High; requires elevated temperatures for vaporization. | Low; analysis is typically performed at or near ambient temperature. |

| Detection | Commonly Mass Spectrometry (MS) for high sensitivity and structural information, or Flame Ionization Detector (FID). | Commonly UV-Vis, providing quantitative data based on light absorption. |

| Sensitivity | Typically offers high sensitivity, especially with MS detection. | Method-dependent, generally providing good sensitivity for quantitative analysis. |

Sample Preparation: The Critical First Step to Accurate Analysis

The journey to accurate quantification of chlorinated pyridines begins with meticulous sample preparation. The primary goal is to extract the analytes of interest from the sample matrix and concentrate them to a level suitable for instrumental analysis, while simultaneously removing interfering components.

Solid-Phase Extraction (SPE) for Aqueous Samples

SPE is a widely used technique for the extraction of organic compounds from aqueous matrices such as environmental water samples.[2][3] The choice of sorbent is critical and depends on the polarity of the target chlorinated pyridine.

Protocol 1: SPE for the Extraction of Chlorinated Pyridines from Water

This protocol provides a general framework for the extraction of chlorinated pyridines from water samples using a C18 reversed-phase SPE cartridge.

-

Materials:

-

SPE cartridges (e.g., C18, 500 mg/6 mL)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Deionized water (pH adjusted to ~2 with HCl)

-

Nitrogen gas supply for drying

-

Sample collection bottles

-

-

Step-by-Step Protocol:

-

Cartridge Conditioning:

-

Sample Loading:

-

Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

-

-

Drying:

-

Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for 10-15 minutes.

-

-

Elution:

-

Elute the retained chlorinated pyridines with 5-10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane, into a collection tube.

-

-

Concentration:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent for GC-MS or HPLC analysis.

-

-

Diagram of the Solid-Phase Extraction Workflow

Sources

Recrystallization techniques for purifying trichloropyridine compounds

Application Note & Protocol Guide

Topic: Advanced Recrystallization Techniques for the Purification of Trichloropyridine Compounds

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Imperative for Purity in Trichloropyridine Synthesis

Trichloropyridines are a class of halogenated heterocycles that serve as pivotal intermediates in the synthesis of high-value agrochemicals and pharmaceuticals.[1] The isomeric purity of these precursors is not merely a matter of academic interest; it is a critical determinant of reaction yield, downstream product efficacy, and the toxicological profile of the final active ingredient. Crystallization is a cornerstone technique for purification in pharmaceutical and chemical manufacturing, offering a scalable and cost-effective method to achieve the stringent purity levels required.[2][3]

This document provides a detailed guide to the principles and practices of recrystallizing trichloropyridine compounds. Moving beyond a simple list of steps, this note elucidates the physicochemical rationale behind solvent selection, temperature control, and troubleshooting, enabling the scientist to develop robust, reproducible purification protocols. We present both single-solvent and multi-solvent methodologies, grounded in established chemical principles and supported by practical, field-proven protocols.

The Physicochemical Basis of Recrystallization

Recrystallization is a purification technique based on differential solubility.[3] The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[3][4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The impurities, ideally present in lower concentrations, remain dissolved in the cold solvent (the "mother liquor").

The success of this technique hinges on the controlled formation of a crystal lattice. During slow cooling, molecules of the desired compound preferentially deposit onto the growing crystal structure, as they fit better than impurity molecules. This selective process is what drives the purification. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the procedure.

Critical Parameter Deep Dive: Solvent Selection

The choice of solvent is the most critical decision in developing a recrystallization protocol.[3][5] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4°C).

Key Criteria for Solvent Selection:

-